molecular formula C10H6F2N2OS B1467019 6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495041-67-2

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1467019
CAS No.: 1495041-67-2
M. Wt: 240.23 g/mol
InChI Key: DYQZLFIOLLMPJL-UHFFFAOYSA-N
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Description

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C10H6F2N2OS and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is involved in the synthesis of various biologically active derivatives. Research has demonstrated the ability of related dihydropyrimidin-4(1H)-ones to serve as precursors for compounds with local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. For instance, the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones has shown that these derivatives maintain or even enhance local anesthetic activity, though they exhibit varied results in platelet antiaggregating activity. Antiarrhythmic and anti-inflammatory activities were preserved in some derivatives, highlighting the structural influence on pharmacological profiles (Ranise et al., 1997).

Antitumor and Antimicrobial Potential

Compounds derived from 2-thioxo-2,3-dihydropyrimidin-4(1H)-one frameworks have been explored for their antitumor and antimicrobial properties. A study on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to this compound, revealed potent anticancer activity against various human cancer cell lines. These findings underscore the potential of such compounds in developing new therapeutic agents with efficacy against cancer (Hafez & El-Gazzar, 2017).

Role in Heterocyclic Synthesis

This compound is also significant in the synthesis of heterocyclic compounds, serving as a key precursor for a range of biologically active heterocycles. For example, reactions with electrophilic and nucleophilic reagents have led to the formation of new thioxopyrimidine derivatives, showcasing the versatility of pyrimidinethiones in heterocyclic chemistry. Such compounds are expected to exhibit a broad spectrum of biological activities, highlighting the importance of this class of compounds in drug discovery and development (Elian, Abdelhafiz, & abdelreheim, 2014).

Properties

IUPAC Name

6-(3,4-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZLFIOLLMPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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